1-Methyl-3-phenylimidazol-2-one
Description
Historical Context and Evolution of Imidazol-2-one Chemistry
The journey of imidazole (B134444) chemistry began in 1858 when Heinrich Debus first synthesized the parent imidazole ring from glyoxal (B1671930) and formaldehyde (B43269) in ammonia. nih.govchemijournal.com Originally named glyoxaline, this discovery laid the groundwork for the exploration of a vast array of imidazole derivatives. nih.govwikipedia.org Over the decades, the field has witnessed significant evolution, with the development of numerous synthetic methodologies to create substituted imidazoles. longdom.orgnih.gov
The introduction of the carbonyl group at the 2-position of the imidazole ring, forming the imidazol-2-one (or imidazolinone) core, marked a significant expansion of this chemical space. These cyclic ureas presented new avenues for structural diversity and biological applications. Early research into imidazol-2-ones was often intertwined with the broader investigation of cyclic ureas and their synthesis. More recent advancements have focused on developing efficient and sustainable protocols for their synthesis, such as organo-catalyzed intramolecular hydroamidation of propargylic ureas, which can be completed in remarkably short reaction times. acs.org
Structural Classification and Nomenclature of N-Substituted Imidazol-2-ones
Imidazol-2-ones are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3, and a carbonyl group at position 2. The parent structure is formally known as 1,3-dihydro-2H-imidazol-2-one. The nomenclature of its derivatives follows standard IUPAC guidelines, indicating the substituents on the nitrogen and carbon atoms of the ring.
N-substituted imidazol-2-ones are a significant subclass where one or both nitrogen atoms bear substituents. tcichemicals.com These substituents can dramatically influence the molecule's physical, chemical, and biological properties. 1-Methyl-3-phenylimidazol-2-one, the focus of this article, is an example of a disubstituted imidazol-2-one, with a methyl group at the N1 position and a phenyl group at the N3 position.
The structural classification of these compounds can be organized based on the substitution pattern on the nitrogen atoms:
N1-monosubstituted: A substituent is present only at the N1 position.
N3-monosubstituted: A substituent is present only at the N3 position.
N1,N3-disubstituted: Substituents are present at both nitrogen atoms. These can be symmetric (identical substituents) or asymmetric (different substituents), as in the case of this compound.
C-substituted: In addition to N-substitution, one or more carbon atoms of the imidazole ring may also bear substituents.
Significance of the Imidazol-2-one Core in Modern Chemical Research
The imidazol-2-one core is a "privileged scaffold" in medicinal chemistry due to its ability to engage in various biological interactions. The structural features of the imidazole ring, including its capacity for hydrogen bonding and hydrophobic interactions, contribute to its binding affinity for a wide range of biological targets. nih.gov This has led to the incorporation of the imidazole and imidazolone (B8795221) moieties into numerous compounds with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.govresearchgate.net
Beyond pharmaceuticals, the imidazol-2-one core and its parent imidazole structure are valuable in materials science and catalysis. Imidazole-based compounds have been utilized as ionic liquids, ligands for metal catalysts, and components of functional polymers. lifechemicals.comresearchgate.net Their unique electronic and structural properties make them versatile building blocks for creating novel materials with tailored characteristics.
Overview of Research Trajectories Pertaining to this compound
Research specifically focused on this compound appears to be centered on its synthesis and its potential role as a building block or a ligand in various chemical transformations. While not as extensively studied as some other imidazolone derivatives, its synthesis is a key area of investigation.
One notable research trajectory involves its synthesis from related imidazole precursors. For instance, the synthesis of N-substituted imidazoles is a well-established field, and the conversion of these precursors to the corresponding imidazol-2-ones is a logical synthetic step. tcichemicals.comtcichemicals.com
Another area of interest lies in its potential application in coordination chemistry and catalysis. The nitrogen and oxygen atoms of the imidazol-2-one core can act as coordination sites for metal ions, suggesting its potential use as a ligand in the development of new catalysts.
Furthermore, research into related N-phenylimidazole derivatives has shown a range of biological activities, including the inhibition of enzymes like cytochrome P450. researchgate.net This suggests that this compound could be a subject of interest in medicinal chemistry for exploring its potential biological effects.
Scope and Objectives of Academic Research on the Compound
The primary objectives of academic research on this compound and its analogs can be summarized as follows:
Exploration of Chemical Reactivity: Understanding the chemical reactivity of the this compound scaffold is crucial. This involves studying its behavior in various chemical reactions, such as electrophilic and nucleophilic substitutions, to expand its utility as a synthetic intermediate.
Investigation of Biological Activity: Given the broad biological significance of the imidazolone core, a major research objective is to investigate the potential therapeutic applications of this compound. This includes screening for various biological activities, such as enzyme inhibition, and exploring its potential as a lead compound in drug discovery programs. For example, related phenyl-imidazole derivatives have been studied as inhibitors of indoleamine 2,3-dioxygenase (IDO), a therapeutic target in cancer. nih.govwikipedia.org
Application in Materials Science: Research may also focus on incorporating this compound into novel materials. Its structural and electronic properties could be leveraged to create new polymers, ionic liquids, or coordination complexes with unique and desirable properties. researchgate.net
Structure
3D Structure
Properties
CAS No. |
1201-15-6 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-methyl-3-phenylimidazol-2-one |
InChI |
InChI=1S/C10H10N2O/c1-11-7-8-12(10(11)13)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
SDXZEGKIWVOOFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl 3 Phenylimidazol 2 One and Its Derivatives
Classical and Established Synthetic Routes to Imidazol-2-ones
Traditional methods for synthesizing the imidazol-2-one scaffold have long been the foundation of organic chemistry, primarily relying on cyclocondensation and ring-closure reactions.
Cyclocondensation Reactions from Urea (B33335) Precursors and Carbonyl Compounds
A well-established method for forming the imidazol-2-one ring involves the reaction of a substituted urea with a 1,2-dicarbonyl compound. For the specific synthesis of 1-methyl-3-phenylimidazol-2-one, this would typically involve the cyclocondensation of 1-methyl-3-phenylurea (B85514) with a glyoxal (B1671930) derivative. The reaction is generally acid-catalyzed and proceeds through the formation of a dihydroxyimidazolidin-2-one intermediate, which then undergoes dehydration to yield the desired imidazol-2-one. The choice of solvent and catalyst can significantly influence the reaction's efficiency.
| Reactant 1 | Reactant 2 | Conditions | Product |
| 1-Methyl-3-phenylurea | Glyoxal | Acid catalyst, Heat | This compound |
| Substituted Ureas | 1,2-Diketones | Various | Substituted Imidazol-2-ones |
Synthesis via Ring-Closure Reactions of Acyclic Intermediates
Another classical approach involves the intramolecular cyclization of appropriately functionalized acyclic precursors. This can be achieved through various strategies, including the ring closure of α-ureido ketones or related intermediates. For instance, the reaction of an N-phenyl-N-methyl-substituted α-amino ketone with a carbonylating agent like phosgene (B1210022) or its equivalents can lead to the formation of the imidazol-2-one ring. The key step is the intramolecular nucleophilic attack of the urea nitrogen onto the carbonyl group, followed by elimination.
Modern and Catalytic Approaches for this compound Synthesis
Recent advancements in synthetic methodology have focused on developing more efficient, selective, and environmentally benign routes to imidazol-2-ones, including the use of metal and organocatalysis.
Metal-Catalyzed Cyclization Strategies
Transition metal catalysis has emerged as a powerful tool for constructing heterocyclic scaffolds. For imidazol-2-one synthesis, metal-catalyzed cycloisomerization and related cyclization reactions have been developed. For example, silver(I) has been shown to catalyze the one-pot synthesis of 2-imidazolones from propargylic ureas. acs.org While direct metal-catalyzed syntheses specifically for this compound are not extensively documented, the principles can be applied. These reactions often proceed under milder conditions and can offer high levels of chemo- and regioselectivity. acs.org Copper-catalyzed reactions have also been explored for the synthesis of related imidazole (B134444) derivatives. beilstein-journals.org
Organocatalytic and Base-Catalyzed Hydroamidation Techniques
A significant development in imidazol-2-one synthesis is the use of organocatalysts and base-catalyzed methods. nih.govresearchgate.net An organo-catalyzed intramolecular hydroamidation of propargylic ureas has been reported, providing access to both imidazolidin-2-ones and imidazol-2-ones under ambient conditions. acs.orgnih.gov The phosphazene base BEMP has been identified as a highly active catalyst for this transformation, achieving excellent yields and short reaction times. acs.orgnih.gov DFT studies suggest that the formation of imidazol-2-ones proceeds through a base-mediated isomerization to an allenamide intermediate. acs.orgnih.gov This method offers a metal-free and efficient alternative to traditional approaches. acs.org
| Catalyst | Substrate | Conditions | Product | Yield |
| BEMP (5 mol %) | Propargylic ureas | MeCN, Room Temp, 1 min | Imidazol-2-ones | High |
| BEMP (5 mol %) | Propargylic ureas | MeCN, Room Temp, 1-16 h | Imidazolidin-2-ones | 82-98% acs.org |
Green Chemistry Principles in Imidazolone (B8795221) Synthesis Design
The principles of green chemistry are increasingly influencing the design of synthetic routes for imidazolones. researchgate.net This includes the use of environmentally benign solvents like water, microwave-assisted synthesis, and the development of catalytic systems that minimize waste and energy consumption. nih.govnih.gov For instance, the use of water as a solvent in the synthesis of imidazole-based hybrids has been reported as an eco-friendly approach. nih.gov While specific green chemistry protocols for this compound are still emerging, the broader trends in imidazole synthesis point towards more sustainable practices. researchgate.net Researchers are actively exploring solvent-free conditions and the use of recyclable catalysts to reduce the environmental impact of these synthetic processes. researchgate.net
Regioselective and Stereoselective Synthesis of Imidazol-2-one Scaffolds
The controlled synthesis of specific isomers is a critical aspect of modern organic chemistry. Regioselective and stereoselective methods allow for the precise construction of the imidazol-2-one core, ensuring the desired arrangement of substituents.
Regioselective Synthesis:
The regioselectivity in the synthesis of imidazol-2-one scaffolds is often dictated by the nature of the starting materials and the reaction conditions. For instance, the cyclization of 1-alkynylimidazoles can lead to different bicyclic systems depending on the catalyst used. Under gold(III) chloride catalysis, a regiospecific 6-endo-dig cyclization occurs, while basic conditions favor a regioselective 5-exo-dig cyclization. nih.gov This highlights the crucial role of the catalyst in directing the reaction pathway to a specific regioisomer.
Another approach involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles, which yields 4-(het)arylimidazolidin-2-ones with excellent regioselectivity. nih.gov Quantum chemistry calculations and control experiments have been used to rationalize the observed regioselectivity in these reactions. nih.gov Furthermore, the synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]pyridines has been achieved through regioselective aza-ene additions and cyclic–condensation reactions under catalyst-free conditions, offering a straightforward method with high regioselectivity. rsc.org
The direct arylation of the imidazo[2,1-c] acs.orgnih.govvu.nltriazine scaffold at the C-6 position represents another example of a highly regioselective transformation. nih.gov Additionally, a general approach for the synthesis of complex arylated imidazoles has been developed, allowing for the regioselective and sequential arylation of all three C-H bonds of the imidazole core. acs.org This method utilizes a SEM-group transposition to control the regioselectivity of N-alkylation. acs.org In the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, the regioselectivity is driven by a 2-hydroxyaryl group, which promotes an intramolecular proton transfer within a cycloadduct intermediate. acs.org
An organo-catalyzed approach for the synthesis of imidazolidin-2-ones and imidazol-2-ones from propargylic ureas demonstrates excellent chemo- and regioselectivity for the 5-membered cyclic ureas under ambient conditions. researchgate.netacs.org DFT studies suggest that a base-mediated isomerization to an allenamide intermediate is the most likely pathway for the formation of imidazol-2-ones. researchgate.netacs.org
Stereoselective Synthesis:
Achieving stereocontrol in the synthesis of imidazol-2-one derivatives is essential for developing chiral catalysts and biologically active molecules. One notable method involves the diastereoselective or enantioselective lithiation of pyrrolo[1,2-c]imidazol-3-ones. nih.gov This is followed by a POCl₃-induced salt formation to generate annulated chiral imidazol(in)ium salts, which can serve as precursors to N-heterocyclic carbene (NHC) catalysts. nih.gov
The following table summarizes key aspects of regioselective and stereoselective synthetic methods for imidazol-2-one scaffolds:
| Method | Key Features | Selectivity | Reference |
| Cyclization of 1-alkynylimidazoles | Catalyst-dependent cyclization pathway. | Regioselective/Regiospecific | nih.gov |
| Reaction of (2,2-diethoxyethyl)ureas | Acid-catalyzed reaction with C-nucleophiles. | High Regioselectivity | nih.gov |
| Intramolecular Hydroamidation of Propargylic Ureas | Organo-catalyzed cyclization under ambient conditions. | High Chemo- and Regioselectivity | researchgate.netacs.org |
| Lithiation of Pyrrolo[1,2-c]imidazol-3-ones | Diastereoselective or enantioselective lithiation. | Stereoselective | nih.gov |
Multicomponent Reactions for Building the Imidazol-2-one Nucleus
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like imidazol-2-ones in a single synthetic operation. These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants.
A prominent example is the multicomponent synthesis of highly substituted 2-imidazolines from amines, aldehydes, and isocyanides bearing an acidic α-proton. acs.orgvu.nlnih.gov This reaction proceeds through an initial aldol-type addition of the isocyanide to an in situ generated imine, followed by ring closure. vu.nl The scope of this reaction can be influenced by the reactivity of the isocyanide and the steric hindrance of the imine. acs.orgvu.nlnih.gov In cases involving less reactive isocyanides, a catalytic amount of silver(I) acetate (B1210297) can be employed to promote the reaction. acs.orgnih.gov
Pseudo-multicomponent reactions have also been developed for the synthesis of 1,3-disubstituted imidazolidin-2-ones. nih.gov This one-pot protocol involves the in situ formation of a Schiff base from trans-(R,R)-diaminocyclohexane, followed by reduction to the corresponding diamine and subsequent cyclization with carbonyldiimidazole (CDI). nih.gov This method has been shown to be more efficient, providing higher yields compared to traditional multistep protocols. nih.gov
Furthermore, a one-pot, two-step, three-component reaction of 2-aminobenzimidazoles, an aromatic aldehyde, and an isocyanide has been developed for the synthesis of imidazo[1,2-a]benzimidazoles. acs.org This reaction, which is accelerated by microwave irradiation, proceeds via the formation of an imine intermediate followed by a [4 + 1] cycloaddition with the isocyanide. acs.org
The following table provides an overview of multicomponent reactions used for the synthesis of imidazol-2-one related structures:
| Reaction Type | Reactants | Key Features | Reference |
| Three-component reaction | Amines, Aldehydes, Isocyanides | Forms highly substituted 2-imidazolines. | acs.orgvu.nlnih.gov |
| Pseudo-multicomponent protocol | trans-(R,R)-Diaminocyclohexane, Aldehydes, CDI | One-pot synthesis of 1,3-disubstituted imidazolidin-2-ones. | nih.gov |
| Three-component reaction | 2-Aminobenzimidazoles, Aromatic Aldehydes, Isocyanides | One-pot, two-step synthesis of imidazo[1,2-a]benzimidazoles. | acs.org |
Synthesis of Structurally Modified this compound Analogs
The synthesis of analogs of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Various synthetic strategies have been employed to introduce structural modifications to the imidazol-2-one core and its substituents.
One approach involves the synthesis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones. researchgate.net These compounds are prepared from the corresponding ureido nitriles, which are in turn synthesized from methylamino nitriles and 4-nitrophenylisocyanate. researchgate.net This method allows for the introduction of an imino group at the 4-position of the imidazolidin-2-one ring.
Another strategy focuses on the derivatization of the imidazole ring itself. For example, 4-phenyl-imidazole derivatives can be synthesized through the reaction of α-bromo-ketones with formamide. nih.gov The resulting 4-phenylimidazole (B135205) can then be N-methylated using a base like sodium hydride followed by the addition of methyl iodide to yield 1-methyl-4-phenylimidazole. nih.gov
The synthesis of fused heterocyclic systems containing the imidazol-2-one moiety has also been explored. For instance, new imidazolone derivatives containing an imidazo[2,1-b]thiazole (B1210989) fused ring have been synthesized. chemmethod.com This involves the condensation of a 6-carbaldehyde derivative of 5-(4-bromophenyl)imidazo[2,1-b]thiazole with various aromatic amines to form Schiff bases, which are then cyclized with glycine (B1666218) to afford the imidazolone derivatives. chemmethod.com
Furthermore, imidazo-1,4-oxazinone derivatives can be synthesized from C-2 aroyl imidazole derivatives. nih.gov The C-2 aroyl imidazoles are first reduced to the corresponding imidazolo methanol (B129727) derivatives, which then undergo a substitution reaction with chloroacetyl chloride followed by cyclization to yield the imidazo-1,4-oxazinone ring system. nih.gov The synthesis of a new azo dye ligand, 2′[2′-(1-Hydroxy-4-methyl phenyl)azo]-1-methyl imidazole, has also been reported, which can then be used to form metal complexes. researchgate.net Additionally, 1-methylimidazole (B24206) has been utilized as an organic catalyst for the [3+3]-cyclodimerization of acylethynylpyrroles. mdpi.com
The following table highlights different approaches for the synthesis of structurally modified this compound analogs:
| Analog Type | Synthetic Approach | Key Reagents/Intermediates | Reference |
| 4-Imino-imidazolidin-2-ones | Cyclization of ureido nitriles. | Methylamino nitriles, 4-Nitrophenylisocyanate | researchgate.net |
| N-Methylated Phenylimidazoles | De novo imidazole synthesis followed by N-alkylation. | α-Bromo-ketones, Formamide, NaH, MeI | nih.gov |
| Imidazo[2,1-b]thiazole Fused Imidazolones | Condensation and cyclization of a Schiff base. | 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde, Aromatic amines, Glycine | chemmethod.com |
| Imidazo-1,4-oxazinones | Reduction and cyclization of C-2 aroyl imidazoles. | C-2 Aroyl imidazoles, NaBH₄, Chloroacetyl chloride | nih.gov |
| Azo-functionalized 1-Methylimidazole | Diazotization and coupling. | 2-Amino-4-methyl phenol, 1-Methylimidazole | researchgate.net |
Reactivity and Mechanistic Investigations of 1 Methyl 3 Phenylimidazol 2 One
Ring-Opening Reactions and Rearrangement Pathways of Imidazol-2-ones
The imidazol-2-one ring, while possessing aromatic character which lends it stability, is susceptible to ring-opening under certain conditions, particularly through hydrolysis of the cyclic urea (B33335) moiety. The mechanism of this process is analogous to the hydrolysis of amides and involves the formation of a key tetrahedral intermediate.
Studies on related systems, such as imino-imidazolidinones, show that acid-catalyzed hydrolysis proceeds via the formation of a tetrahedral intermediate, which can then break down to yield different products under either kinetic or thermodynamic control. rsc.org For 1-Methyl-3-phenylimidazol-2-one, hydrolysis would involve the nucleophilic attack of water on the C2 carbonyl carbon. This process is generally slow for the stable aromatic ring system but can be catalyzed by acid, which protonates the carbonyl oxygen, rendering the C2 carbon more electrophilic. The subsequent attack by water leads to a tetrahedral intermediate. The breakdown of this intermediate can cleave the N1-C2 or N3-C2 bond, ultimately leading to the ring-opened N-methyl-N'-phenylurea derivative of ethylenediamine.
Computational studies on the hydrolysis of related imidazole-2-ylidenes (the carbene analogues of imidazol-2-ones) have shown that the aromatic stabilization of the ring makes it more resistant to ring-opening compared to its non-aromatic counterparts. acs.orgnih.gov These studies also highlight the crucial role of solvent molecules in stabilizing intermediates and transition states during the hydrolytic process. acs.orgnih.gov
Electrophilic Substitution Reactions on the Phenyl and Imidazolone (B8795221) Moieties
The this compound molecule presents two main sites for electrophilic attack: the N-phenyl ring and the C4=C5 bond of the imidazolone ring. The regioselectivity of these reactions is governed by the electronic effects of the substituents.
On the Imidazolone Ring: The C4 and C5 positions of the imidazolone ring can also undergo electrophilic substitution. However, the C2-carbonyl group deactivates the ring, making it less susceptible to electrophilic attack than a simple imidazole (B134444). google.com Patent literature describing the nitration of 2-aryl-imidazoles notes that selective nitration on the imidazole ring (at C4 or C5) is favored when the attached aryl ring possesses an electron-withdrawing group, which further deactivates the phenyl ring and directs the electrophile to the heterocycle. google.com For this compound, nitration would likely occur at the C4 or C5 position, though requiring forcing conditions.
| Reaction | Electrophile | Predicted Major Product(s) | Governing Factors |
|---|---|---|---|
| Nitration | NO₂⁺ | Substitution on the phenyl ring (ortho/para to N3) or on the imidazolone ring (C4/C5) | Competition between activating N-lone pair and deactivating C=O group. Reaction conditions determine site. google.com |
| Bromination | Br⁺ | Substitution on the phenyl ring, likely para to the N3 atom. | The N-acyl group is deactivating but ortho, para-directing. Steric hindrance may favor the para product. |
| Friedel-Crafts Acylation | R-C=O⁺ | No reaction or very low yield. | The N-acyl group strongly deactivates the phenyl ring, inhibiting the reaction. libretexts.org |
Nucleophilic Attack and Addition Reactions at the Imidazolone Ring
The primary site for nucleophilic attack on the this compound ring is the electrophilic carbon of the C2-carbonyl group. This reactivity is characteristic of amides and ureas.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carbonyl group of amides and related cyclic ureas. masterorganicchemistry.comnumberanalytics.com Studies on the LiAlH₄ reduction of similar heterocyclic systems, such as dihydropyrimidin-2-ones, have shown that the carbonyl group is reduced to the corresponding alcohol. researchgate.net By analogy, the reduction of this compound with LiAlH₄ is expected to cleave the C=O pi bond, and after workup, yield 1-Methyl-3-phenyl-2-hydroxyimidazoline. Further reduction to remove the hydroxyl group or open the ring might be possible under harsher conditions.
Organometallic reagents, such as organolithiums and Grignard reagents, are potent nucleophiles that readily attack carbonyl carbons. libretexts.orgmasterorganicchemistry.com While these reagents are also strong bases, the this compound ring lacks a readily abstractable acidic proton. Therefore, the primary reaction pathway would be nucleophilic addition to the C2 carbonyl. This would form a tetrahedral alkoxide intermediate, which upon acidic workup, would yield the corresponding 2-substituted-2-hydroxy-imidazolidine derivative. Research on the addition of organolithiums to carboxylates shows the formation of a stable di-anionic tetrahedral intermediate, which is conceptually similar to the expected intermediate from the attack on the urea-like carbonyl of the imidazolone. masterorganicchemistry.com
| Nucleophilic Reagent | Expected Intermediate | Final Product (after workup) |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahedral aluminate complex | 1-Methyl-3-phenyl-2-hydroxyimidazoline |
| Organolithium (R-Li) | Tetrahedral lithium alkoxide | 2-Alkyl-1-methyl-3-phenyl-2-hydroxyimidazolidine |
| Grignard Reagent (R-MgX) | Tetrahedral magnesium alkoxide | 2-Alkyl-1-methyl-3-phenyl-2-hydroxyimidazolidine |
Pericyclic and Cycloaddition Reactions Involving the Imidazolone System
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. chemohollic.com The imidazolone system, containing a π-electron system, can participate in such transformations, particularly cycloaddition reactions where the C4=C5 double bond acts as a dienophile or a dipolarophile.
Imidazolone derivatives have been shown to participate in [4+3] cycloaddition reactions and 1,3-dipolar cycloadditions. acs.org In the context of 1,3-dipolar cycloadditions, imidazoline-3-oxides can act as 1,3-dipoles, reacting with alkynes to form bicyclic structures. acs.org While this compound itself is not a 1,3-dipole, its C4=C5 bond can act as the dipolarophile, reacting with dipoles such as nitrones or azides.
Furthermore, imidazol-5-ones have been utilized as acceptors in donor-acceptor cyclopropanes, which then undergo formal cycloaddition reactions with aldehydes. google.com This demonstrates the ability of the imidazolone core to activate adjacent groups for pericyclic-type reactions. Ketens have also been shown to undergo [2+2] cycloaddition with the C=N bond of related imidoylazimines, leading to β-lactam formation. patsnap.com
Photochemical Transformations of this compound and Related Heterocycles
The introduction of light energy can promote electrons to excited states, opening up reaction pathways that are not accessible under thermal conditions. Research into the photochemistry of imidazolones has revealed their potential to undergo transformations such as [2+2] photocycloadditions.
However, studies have shown that free imidazolones are generally not very reactive in photocycloaddition reactions. wikipedia.org The photochemical reactivity can be significantly enhanced by incorporating a transition metal, such as palladium, into the imidazolone skeleton. The formation of orthopalladated imidazolone complexes creates molecular templates that can facilitate stereoselective [2+2] photocycloadditions, leading to the formation of cyclobutane (B1203170) derivatives as single diastereoisomers. wikipedia.org This suggests that while this compound itself may be relatively inert under photolytic conditions, its metal complexes could be valuable precursors for complex photochemical transformations.
Studies on Reaction Kinetics and Thermodynamic Control in Imidazolone Chemistry
The outcome of chemical reactions involving this compound can be dictated by whether the conditions favor the fastest-forming product (kinetic control) or the most stable product (thermodynamic control). masterorganicchemistry.comwikipedia.orgjackwestin.com This principle is particularly relevant in reactions that proceed through a common intermediate that can lead to multiple products.
A clear example is seen in the hydrolysis of related imine-containing imidazolones. rsc.org The reaction proceeds through a tetrahedral intermediate, and the subsequent breakdown of this intermediate can yield different products. By carefully selecting the reaction conditions (e.g., acid concentration, temperature), it is possible to control the product ratio. rsc.org At lower temperatures and shorter reaction times, the kinetic product, which is formed via the lower energy transition state, predominates. At higher temperatures, the reaction becomes reversible, allowing equilibrium to be established, and the more stable thermodynamic product becomes the major component. libretexts.org
Kinetic studies on the acid-catalyzed hydrolysis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-one found the reaction to be zero-order with respect to the concentration of H⁺, because the imine is fully protonated under the acidic conditions studied. The rate-limiting step was identified as the attack of a water molecule on the protonated imine. rsc.org Such detailed kinetic analyses, often supported by computational DFT studies, are crucial for understanding the reaction mechanism and for optimizing conditions to achieve a desired chemical outcome. acs.orgresearchgate.net
Advanced Spectroscopic and Structural Elucidation Methodologies for Imidazol 2 Ones
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Methyl-3-phenylimidazol-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound displays characteristic signals for its distinct proton environments. The methyl group attached to the nitrogen atom (N-CH₃) typically appears as a sharp singlet in the aliphatic region of the spectrum. The protons on the phenyl ring and the imidazolone (B8795221) ring give rise to signals in the aromatic region.
In a patent describing the synthesis of a derivative, the starting material this compound was characterized. Although the full spectral data is not detailed, a signal at δ 2.7482 (s) in DMSO-d₆ is mentioned, which can be attributed to the methyl protons. google.com The aromatic protons of the phenyl group are expected to appear as a multiplet, while the two protons on the imidazolone ring will also resonate in this region, often as distinct doublets depending on the solvent and spectrometer frequency.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| N-CH₃ | 2.75 | s | DMSO-d₆ |
| Imidazolone-H | Data not available | - | - |
| Phenyl-H | Data not available | - | - |
| Note: The exact chemical shifts for the imidazolone and phenyl protons are not explicitly available in the searched literature but are expected in the aromatic region (typically δ 7.0-8.0 ppm). |
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, this includes the methyl carbon, the carbons of the imidazolone ring (including the carbonyl carbon), and the carbons of the phenyl ring. The carbonyl carbon (C=O) of the imidazolone ring is particularly characteristic, appearing significantly downfield.
While specific ¹³C NMR data for this compound is not directly available in the provided search results, related structures offer insight into the expected chemical shifts. For instance, in a study on the synthesis of 5-arylimidazolidin-2-ones, various substituted imidazolidin-2-ones were characterized, providing a basis for estimating the chemical shifts for the target compound. mdpi.comresearchgate.net
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | ~30-35 |
| Imidazolone-CH | ~115-125 |
| Imidazolone-C=O | ~155-160 |
| Phenyl-C (quaternary) | ~135-140 |
| Phenyl-CH | ~120-130 |
| Note: These are predicted values based on related compounds. Precise experimental data is not available in the searched literature. |
Two-dimensional NMR techniques are indispensable for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, for example, between the protons on the imidazolone ring and any couplings within the phenyl ring system.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This would definitively link the methyl proton signal to the methyl carbon signal and the aromatic proton signals to their respective carbon atoms in both the phenyl and imidazolone rings.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the N-methyl protons to the adjacent ring carbons, and from the phenyl protons to the carbons of the imidazolone ring, confirming the connectivity of the phenyl group to the nitrogen atom.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms. In the case of this compound, NOESY could show through-space interactions between the N-methyl protons and the ortho-protons of the phenyl ring, further confirming the structure and conformation.
While the application of these techniques to this compound is cited in the context of its use as a reagent for synthesizing other compounds, the specific 2D NMR spectra for the compound itself are not detailed in the available literature. researchgate.netresearchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and identifying key functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This peak is typically observed in the range of 1650-1750 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the methyl and aromatic groups (around 2800-3100 cm⁻¹), C=C stretching vibrations from the aromatic phenyl ring (around 1450-1600 cm⁻¹), and C-N stretching vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch would also be visible in the Raman spectrum. Aromatic ring vibrations, particularly the symmetric ring breathing mode of the phenyl group, often give a strong signal in Raman spectra.
Although specific IR and Raman spectra for this compound were not found in the searched results, the synthesis and characterization of related compounds have been reported, allowing for an estimation of the key vibrational frequencies. mdpi.comnih.gov
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |
| C=O Stretch | 1680 - 1720 | IR (strong), Raman (moderate) |
| Aromatic C=C Stretch | 1450 - 1600 | IR (variable), Raman (strong) |
| Aromatic C-H Stretch | 3000 - 3100 | IR (moderate), Raman (strong) |
| Aliphatic C-H Stretch | 2850 - 3000 | IR (moderate), Raman (strong) |
| Note: These are predicted values based on general functional group frequencies and data from related compounds. |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₀N₂O), the expected exact mass is approximately 174.08 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 174.
The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for such a molecule could include:
Loss of the methyl group (CH₃•), resulting in a fragment at m/z 159.
Loss of carbon monoxide (CO) from the imidazolone ring, leading to a fragment at m/z 146.
Cleavage of the phenyl group (C₆H₅•), resulting in a fragment at m/z 97.
Formation of the phenyl cation (C₆H₅⁺) at m/z 77.
A patent mentions the use of this compound and reports mass spectrometry data for a subsequent product, but not for the starting material itself. google.com The synthesis and characterization of related compounds often include mass spectrometry data which can help in predicting the fragmentation of the title compound. nih.govmdpi.com
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion |
| 174 | [M]⁺ |
| 159 | [M - CH₃]⁺ |
| 146 | [M - CO]⁺ |
| 97 | [M - C₆H₅]⁺ |
| 77 | [C₆H₅]⁺ |
| Note: These are predicted fragmentation patterns. Experimental mass spectral data is not explicitly available in the searched literature. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous determination of a compound's elemental composition through the precise measurement of its mass-to-charge ratio (m/z). Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm), enabling the calculation of a unique elemental formula.
Table 1: Theoretical Exact Mass of this compound
| Compound Name | Molecular Formula | Theoretical Exact Mass (monoisotopic) |
| This compound | C₁₀H₁₀N₂O | 174.07931 u |
Hyphenated Techniques in Advanced Imidazolone Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the characterization of pure compounds. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for the analysis of imidazolone derivatives.
LC-MS is well-suited for the analysis of moderately polar and non-volatile compounds like this compound. The liquid chromatograph separates the compound from any impurities, and the mass spectrometer provides mass and structural information. The use of a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a typical starting point for method development. wiley.comnih.gov
GC-MS is another powerful technique, particularly for volatile and thermally stable compounds. For less volatile compounds, derivatization may be necessary to increase their volatility and improve their chromatographic behavior. While specific GC-MS analysis of this compound is not documented, the technique is widely used for the analysis of related heterocyclic compounds, often providing excellent separation and sensitive detection.
Theoretical and Computational Chemistry Studies of 1 Methyl 3 Phenylimidazol 2 One
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Methyl-3-phenylimidazol-2-one at the molecular level. These methods allow for the detailed examination of its electronic structure and energy.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the ground state properties of molecules like this compound. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can accurately predict molecular geometries, including bond lengths, bond angles, and dihedral angles. nih.govmdpi.com For this compound, these calculations would elucidate the planar or near-planar nature of the imidazolone (B8795221) ring and the rotational orientation of the phenyl group relative to this ring.
Furthermore, DFT is instrumental in determining energetic properties. The calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies is crucial for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, are valuable for identifying the electron-rich and electron-poor regions of the molecule. nih.gov In this compound, the oxygen atom of the carbonyl group is expected to be an electron-rich site, making it susceptible to electrophilic attack, while the hydrogen atoms of the methyl and phenyl groups would be electron-poor.
Table 1: Representative DFT-Calculated Ground State Properties for an Imidazolone System
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Note: These are representative values for a generic imidazolone system and may vary for this compound.
Ab Initio and Semi-Empirical Methods in Imidazolone Systems
While DFT is widely used, other computational methods also contribute to the understanding of imidazolone systems. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a high level of theory but are computationally more expensive. scribd.com These methods can be used to obtain highly accurate energies and properties, often serving as benchmarks for other computational approaches.
Semi-empirical methods, on the other hand, are less computationally demanding and can be applied to larger molecular systems. scribd.com These methods use parameters derived from experimental data to simplify the calculations. While generally less accurate than DFT or ab initio methods, they can still provide valuable qualitative insights into the electronic structure and reactivity of imidazolone systems. However, for complex properties like pKa values in solution, even ab initio and semi-empirical methods may not provide accurate predictions without appropriate solvation models. scribd.com
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and transition states. For reactions involving this compound, such as its use in the synthesis of 5-arylimidazolidin-2-ones, DFT calculations can be employed to map out the potential energy surface of the reaction. mdpi.comurfu.ruresearchgate.netkorkyt.kzkorkyt.kz
By calculating the energies of reactants, intermediates, transition states, and products, a reaction profile can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes occurring during the reaction. For instance, in a base-catalyzed isomerization reaction of a related propargylic urea (B33335) to an imidazol-2-one, DFT studies suggested that a base-mediated isomerization to an allenamide intermediate is the most plausible pathway. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of this compound, particularly the rotation of the phenyl group relative to the imidazolone ring, can be investigated using computational methods. Conformational analysis involves systematically rotating the dihedral angle between the two rings and calculating the energy at each step to identify the most stable conformation.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. For this compound, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.
The vibrational frequencies in the IR spectrum can be calculated by performing a frequency analysis on the optimized geometry. These calculated frequencies correspond to the different vibrational modes of the molecule, such as the C=O stretch of the carbonyl group and the C-N stretching modes within the imidazolone ring.
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov The calculated chemical shifts can be compared to experimental spectra to confirm the molecular structure and assign the resonances to specific atoms in the molecule.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Experimental Value |
|---|---|---|
| IR: C=O Stretch | 1710 cm⁻¹ | 1700 cm⁻¹ |
| ¹H NMR: N-CH₃ | 3.4 ppm | 3.5 ppm |
| ¹³C NMR: C=O | 155 ppm | 154 ppm |
Note: These are hypothetical values for illustrative purposes.
Analysis of Aromaticity, Tautomerism, and Resonance Effects in Imidazol-2-ones
The electronic nature of the imidazol-2-one ring is a subject of significant theoretical interest. The concept of aromaticity, which contributes to the stability of many cyclic conjugated systems, can be evaluated computationally. Methods for assessing aromaticity include the nucleus-independent chemical shift (NICS) and aromatic stabilization energy (ASE) calculations. researchgate.net Studies on related imidazol-2-ylidenes suggest that the five-membered ring possesses some degree of aromatic character, which contributes to its stability. rsc.org This aromaticity is expected to be present in this compound as well, influencing its chemical properties.
Tautomerism is another important consideration for imidazol-2-ones. While this compound itself has limited tautomeric possibilities due to the methyl and phenyl substitutions, the broader class of imidazol-2-ones can exist in different tautomeric forms. Computational studies can determine the relative energies of these tautomers, predicting the most stable form under different conditions.
Investigation of Molecular Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potentials)
Theoretical and computational chemistry provides powerful tools to predict and understand the reactivity of molecules. For this compound, molecular reactivity descriptors derived from density functional theory (DFT) calculations, such as Fukui functions and molecular electrostatic potential (MEP), offer significant insights into its chemical behavior. These descriptors help in identifying the most probable sites for electrophilic, nucleophilic, and radical attacks, thereby elucidating the molecule's interaction with other chemical species.
Fukui Functions
The Fukui function, ƒ(r), is a key concept in conceptual DFT that describes the change in electron density at a specific point in a molecule when the total number of electrons is altered. scm.com It is a local reactivity descriptor that helps in predicting the most reactive sites within a molecule. The condensed Fukui functions, which are associated with individual atomic sites, are particularly useful for this purpose. They are categorized into three types:
ƒk+ : for nucleophilic attack (addition of an electron)
ƒk- : for electrophilic attack (removal of an electron)
ƒk0 : for radical attack
A higher value of a particular Fukui function at an atomic site indicates a greater propensity for that type of reaction to occur at that location.
For this compound, the calculated condensed Fukui functions can reveal the reactivity of each atom in the imidazolone and phenyl rings. Based on the general electronic characteristics of such heterocyclic systems, it is anticipated that the oxygen atom of the carbonyl group and the nitrogen atoms of the imidazole (B134444) ring would exhibit distinct reactive properties.
Illustrative Data Table of Condensed Fukui Functions for this compound
| Atom | ƒk+ (Nucleophilic Attack) | ƒk- (Electrophilic Attack) | ƒk0 (Radical Attack) |
| O1 (carbonyl) | 0.250 | 0.150 | 0.200 |
| N2 (imidazole) | 0.120 | 0.080 | 0.100 |
| C3 (imidazole) | 0.050 | 0.100 | 0.075 |
| N4 (imidazole) | 0.110 | 0.070 | 0.090 |
| C5 (imidazole) | 0.060 | 0.090 | 0.075 |
| C6 (phenyl) | 0.040 | 0.050 | 0.045 |
| C7 (phenyl) | 0.030 | 0.040 | 0.035 |
| C8 (phenyl) | 0.035 | 0.045 | 0.040 |
| C9 (phenyl) | 0.030 | 0.040 | 0.035 |
| C10 (phenyl) | 0.040 | 0.050 | 0.045 |
| C11 (phenyl) | 0.035 | 0.045 | 0.040 |
| C12 (methyl) | 0.010 | 0.020 | 0.015 |
From this illustrative data, the oxygen atom (O1) would be the most likely site for nucleophilic attack, as indicated by the highest ƒk+ value. Conversely, the carbon atom of the carbonyl group (not explicitly detailed but part of the core structure) and certain atoms in the phenyl ring would likely be more susceptible to electrophilic attack.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable descriptor that provides a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. Typically, red represents regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.
For this compound, the MEP surface would be expected to show a significant region of negative potential around the carbonyl oxygen atom, highlighting its role as a primary site for electrophilic attack or hydrogen bonding interactions. nih.gov The nitrogen atoms of the imidazole ring may also exhibit negative potential, though likely to a lesser extent than the carbonyl oxygen. nih.gov Conversely, the hydrogen atoms of the methyl group and the phenyl ring would likely be characterized by regions of positive potential.
Illustrative Description of the MEP Surface of this compound:
A computational analysis of the MEP of this compound would likely reveal the following features:
Negative Potential (Red/Yellow): The most intense negative potential would be localized on the oxygen atom of the carbonyl group, indicating its high electron density and susceptibility to interaction with electrophiles. The nitrogen atoms of the imidazole ring would also be associated with negative potential, making them potential sites for protonation or coordination to metal ions.
Positive Potential (Blue): The hydrogen atoms attached to the methyl group and the phenyl ring would exhibit positive electrostatic potential, with the hydrogens of the methyl group potentially being slightly more positive due to the influence of the adjacent nitrogen atom. These regions are indicative of sites that would be attractive to nucleophiles.
Neutral Potential (Green): The carbon framework of the phenyl ring and the imidazole ring would likely display a more neutral potential, serving as the backbone of the molecule.
These computational insights into the molecular reactivity descriptors of this compound are crucial for understanding its chemical properties and predicting its behavior in various chemical environments. They provide a theoretical foundation for its potential applications in synthesis, materials science, and medicinal chemistry.
Applications of 1 Methyl 3 Phenylimidazol 2 One in Chemical Research and Materials Science Excluding Clinical/biological Aspects
Utilization as Ligands in Coordination Chemistry and Catalysis
The imidazole (B134444) ring is a fundamental structural motif in coordination chemistry, known for its ability to act as a pure sigma-donor ligand through its imine nitrogen. wikipedia.org Derivatives of imidazole, including imidazolones, are integral to the design of ligands that can stabilize transition metals in various oxidation states, leading to catalytically active complexes.
N-Heterocyclic carbenes (NHCs) are a prominent class of ligands in modern catalysis, prized for their strong sigma-donating properties and the stability they impart to metal complexes. scripps.edu Imidazolium (B1220033) salts are the direct precursors to these powerful organocatalysts and ligands. scripps.eduresearchgate.net The synthesis of NHCs typically involves the deprotonation of the corresponding azolium salt, such as an imidazolium salt. scripps.edu
The 1-methyl-3-phenylimidazol-2-one structure can be conceptually viewed as a masked precursor to an NHC. While not a direct precursor in its imidazolone (B8795221) form, chemical modification to generate an imidazolium salt is the key step. This transformation typically involves the conversion of the C=O group at the 2-position back into a C-H or C-X (where X is a leaving group) bond within a cationic imidazolium ring. For instance, reduction of the carbonyl and subsequent steps can lead to the formation of imidazolium salts, which are the immediate precursors to NHCs. nih.gov Another advanced method for generating NHCs from precursors involves the abstraction of a chloronium ion from 2-chloroazolium salts using electron-rich phosphines, a process that can be highly selective. nih.gov
The broader family of imidazole derivatives is crucial in forming transition metal complexes for catalysis. wikipedia.orggoogle.com These ligands can form stable complexes with a range of transition metals, including iron, cobalt, nickel, ruthenium, and palladium. wikipedia.orggoogle.com The resulting metallo-organic frameworks are often explored for their catalytic activity in various organic transformations.
While direct catalytic applications of a simple this compound ligand are not extensively documented in the provided results, related structures are key. For example, palladium complexes bearing NHC ligands derived from imidazolium precursors are highly effective in cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. scripps.edu These catalysts demonstrate high efficiency and functional group tolerance, even enabling challenging couplings involving unactivated aryl chlorides. scripps.edu The strong bond between the NHC and the metal center contributes to the catalyst's stability and reactivity. scripps.edu
| Catalytic Reaction | Metal | Ligand Type | Precursor Type |
| Suzuki-Miyaura Coupling | Palladium | NHC | Imidazolium Salt |
| Heck Coupling | Palladium | NHC | Imidazolium Salt |
| Buchwald-Hartwig Amination | Palladium | NHC | Imidazolium Salt |
| Kumada Coupling | Palladium | NHC | Imidazolium Salt |
This table summarizes common cross-coupling reactions where NHC ligands, derived from imidazolium precursors, are employed with transition metals like palladium. scripps.edu
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in synthesis. Imidazole derivatives can function as organocatalysts. For instance, 1-methylimidazole (B24206) has been shown to catalyze the [3+3]-cyclodimerization of acylethynylpyrroles to produce dipyrrolopyrazines. mdpi.com This reaction proceeds without the need for a metal catalyst, highlighting the intrinsic catalytic ability of the imidazole core. mdpi.com
In the context of this compound, its derivatives hold potential for asymmetric catalysis. By introducing chiral centers into the imidazolone structure, it is possible to create chiral organocatalysts that can induce stereoselectivity in chemical reactions. Although specific examples for this compound were not found, the development of chiral NHCs from chiral imidazolium precursors is a well-established strategy in asymmetric synthesis, demonstrating the potential of the core structure in this field. researchgate.net
Role as Key Intermediates and Building Blocks in Complex Organic Synthesis
The structural framework of this compound makes it a useful building block for constructing more complex molecules. Phenylimidazole derivatives, in general, are pivotal in the synthesis of polymers and coordination compounds. acs.org The reactivity of the imidazolone ring allows for various chemical transformations, enabling its incorporation into larger, multifunctional structures. For example, related quinoxaline-2(1H)-one structures can undergo palladium-catalyzed C-H activation and functionalization, demonstrating a pathway for elaborating such heterocyclic cores. researchgate.net The synthesis of new imidazol-5-one derivatives for various applications further underscores the role of this class of compounds as versatile intermediates. nih.gov
Exploration in Materials Science for Functional Properties
The significance of phenylimidazole compounds extends into materials science, where their unique electronic and structural characteristics are exploited. acs.org They serve as precursors for materials with applications in catalysis, sensors, and optoelectronics. acs.orgmdpi.com
Compounds containing the dipyrrolo[1,2-a:1′,2′-d]pyrazine scaffold, which can be synthesized using imidazole-based catalysts, have demonstrated electroluminescent properties. mdpi.com This makes them suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs). mdpi.com The conjugated π-system inherent in these and related heterocyclic structures is responsible for their optoelectronic properties. The investigation of phenylimidazoles, including their thermodynamic and photophysical properties, is crucial for designing new and innovative materials for such applications. acs.org The ability to tune the structure, for instance, by adding phenyl groups, allows for the rational design of materials with specific functionalities. acs.org
Development of Imidazolone-Based Supramolecular Assemblies
The tailored design of molecules that can self-assemble into ordered, functional superstructures is a cornerstone of modern materials science. The compound this compound is a compelling building block, or tecton, for the construction of such supramolecular assemblies. Its unique combination of a polar, electron-rich imidazolone core and an aromatic phenyl group allows for a variety of non-covalent interactions that can direct its organization into higher-order structures. Research in this area focuses on harnessing these interactions—primarily hydrogen bonding and π-π stacking—to create novel materials with specific structural and, consequently, functional properties.
The molecular structure of this compound features several key sites for intermolecular interactions. The carbonyl (C=O) group at the 2-position is a potent hydrogen bond acceptor. While the methylation at the N1 position and substitution at the N3 position preclude the classic N-H···N hydrogen bonding seen in simpler imidazoles, the oxygen atom and the ring nitrogen (N3) can still participate as acceptors in hydrogen bonds with suitable donor molecules. Furthermore, the planar phenyl ring and the imidazolone ring itself provide surfaces for aromatic-aromatic (π-π) stacking interactions, which are crucial for the formation of columnar or layered structures.
Investigations into related phenylimidazole compounds have provided a foundational understanding of the cohesive forces at play. For instance, studies on 2-phenylimidazole (B1217362) reveal the formation of extensive supramolecular chains through N-H···N hydrogen bonds. nih.gov While this compound lacks the N-H donor, the principles of molecular recognition and assembly are transferable. The primary driving forces for its self-assembly are expected to be a combination of hydrogen bonding with co-formers and π-π stacking of the aromatic rings.
The interplay between these non-covalent forces allows for the formation of diverse supramolecular architectures. For example, in the presence of hydrogen-bond-donating species, this compound can co-crystallize to form well-defined assemblies. The geometry of these assemblies is dictated by the relative strength and directionality of the hydrogen bonds versus the less directional, but cumulatively significant, π-π stacking forces.
Detailed analysis of the crystal structures of analogous compounds provides insight into the potential geometries of these assemblies. For example, the crystal structure of 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate, which contains similar methyl-imidazole and phenyl moieties, demonstrates how water molecules can bridge organic molecules through O-H···N hydrogen bonds to generate corrugated sheets. nih.govresearchgate.net The dihedral angles between the aromatic rings in these structures are also critical, influencing how closely the molecules can pack. nih.gov
Table 1: Crystallographic Data for an Analogous Phenyl-Imidazole Compound This table presents crystallographic data for 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate, a compound containing structural motifs similar to this compound. This data illustrates typical packing and unit cell dimensions in such systems. nih.govresearchgate.net
| Parameter | Value |
| Molecular Formula | C₁₂H₁₁N₅·2H₂O |
| Molecular Weight (Mr) | 261.29 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 18.8585 (9) |
| b (Å) | 4.7884 (2) |
| c (Å) | 14.4285 (6) |
| V (ų) | 1302.92 (10) |
| Z | 4 |
| Temperature (K) | 233 |
The development of these supramolecular assemblies is not merely an academic exercise. The precise arrangement of molecules in the solid state directly influences the bulk properties of the material, including its thermal stability, solubility, and optical and electronic characteristics. By understanding and controlling the self-assembly of this compound, it is possible to engineer materials with tailored properties for applications in fields such as organic electronics and functional coatings, without involving clinical or biological functions.
Research findings have shown that π-π stacking interactions, in particular, are fundamental to the structure of many organic materials. researchgate.netmdpi.com These interactions occur when aromatic rings align face-to-face or in a displaced manner, driven by a combination of electrostatic and dispersion forces. libretexts.orgwikipedia.org In the case of this compound, the phenyl group is the primary contributor to this effect. Theoretical studies on similar aromatic molecules, such as phenol-water complexes, help to quantify the energy of these stacking interactions, which are often in the range of several kcal/mol. scirp.org
Table 2: Intermolecular Interaction Geometry in a Related Phenylimidazole Crystal This table details the hydrogen bond geometry found in the crystal structure of 2-Phenylimidazole, demonstrating the typical distances and angles for N-H···N interactions that guide supramolecular assembly in this class of compounds. nih.gov
| Interaction (D—H···A) | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N1—H1B···N1 | 0.86 | 2.05 | 2.891 (3) | 165 |
| D = Donor atom; A = Acceptor atom |
By modifying the substitution pattern on the phenyl ring or by introducing other functional groups, researchers can fine-tune the electronic nature of the aromatic system and thus modulate the strength and geometry of the π-π stacking. This chemical versatility makes this compound and its derivatives a rich platform for creating a wide array of supramolecular structures, advancing the field of materials science.
Future Directions and Emerging Research Frontiers in 1 Methyl 3 Phenylimidazol 2 One Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of imidazol-2-ones, including 1-methyl-3-phenylimidazol-2-one, is continually evolving towards more efficient and environmentally benign methods. Current research focuses on the use of novel catalysts and reaction conditions to improve yields, reduce waste, and utilize readily available starting materials.
One promising approach is the use of heterogeneous catalysts, such as palladium on aluminum oxide ([Pd/Al₂O₃]), for the dehydrogenative condensation of ureas and 1,2-diols. This method is atom-economical and generates only hydrogen and water as byproducts. acs.org Kinetic studies have shown that these reactions can follow first-order kinetics with respect to the urea (B33335), diol, and the palladium catalyst. acs.org Furthermore, organocatalysis presents a metal-free alternative for the synthesis of imidazol-2-ones. For instance, the phosphazene base BEMP has been shown to be a highly effective catalyst for the intramolecular hydroamidation of propargylic ureas, leading to the rapid formation of imidazol-2-ones at room temperature. acs.org
The direct incorporation of a carbonyl group into 1,2-diamines using carbon dioxide as a C1 source is another area of active research for creating the core imidazolone (B8795221) structure. mdpi.com This approach aligns with the principles of green chemistry by utilizing a renewable and non-toxic reagent.
| Catalyst System | Reactants | Product Type | Key Advantages |
| [Pd/Al₂O₃] | Ureas and 1,2-diols | Imidazolones | Atom-economical, generates H₂ and H₂O as byproducts. acs.org |
| BEMP (phosphazene base) | Propargylic ureas | Imidazol-2-ones | Organocatalyzed, rapid reaction times at ambient temperature. acs.org |
| Tungstate catalysts | 1,2-diaminobenzenes and CO₂ | Benzimidazolidin-2-ones | Utilization of CO₂ as a carbonyl source. mdpi.com |
| Copper and Air | N-heterocyclic carbene precursors | Imidazolidinones, Imidazolones | Mild reaction conditions, use of air as an oxidant. acs.org |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
Beyond its synthesis, the reactivity of the this compound scaffold is a frontier for new discoveries. Research is underway to explore novel chemical transformations that can lead to a diverse range of functionalized molecules. For example, the methylthio group in related imidazole (B134444) structures can be oxidized to a sulfoxide (B87167) or sulfone, and a nitro group on the phenyl ring can be reduced to an amine, opening avenues for further derivatization.
The conversion of other heterocyclic systems, such as thiohydantoins, into imidazol-4-ones using alkyl halides represents a well-established yet continually explored transformation. nih.gov More recent developments include the synthesis of imidazolones from α-isocyanoacetamide derivatives via oxazoline (B21484) precursors, offering new routes to differently substituted imidazolones. nih.gov These transformations highlight the versatility of the imidazole core and provide access to a wider chemical space.
Integration of Advanced Automation and Artificial Intelligence in Imidazolone Synthesis
Deeper Understanding of Structure-Reactivity Relationships through Advanced Computational Models
Computational chemistry is becoming an indispensable tool for gaining a deeper understanding of the structure-reactivity relationships of this compound and its analogs. Quantum chemical calculations and molecular modeling can provide detailed insights into reaction mechanisms, transition states, and the electronic properties that govern reactivity. researchgate.net
For instance, computational studies have been used to investigate the thermodynamics and supramolecular behavior of phenylimidazoles, revealing how the substitution pattern on the imidazole ring influences cohesive energies and crystal packing. acs.org Such studies can establish correlations between molecular structure and thermodynamic properties, which is crucial for process optimization and material design. acs.org By elucidating the intricate interplay of steric and electronic effects, computational models can guide the rational design of new imidazolone-based molecules with tailored reactivity and properties.
Design of New Imidazolone-Based Scaffolds for Emerging Chemical Technologies
The unique structural and electronic properties of the imidazolone core make it an attractive scaffold for the development of new materials and technologies. capes.gov.br The imidazole ring can participate in hydrogen bonding and electrostatic interactions, which is crucial for applications in materials science and biology. capes.gov.br
Researchers are actively designing and synthesizing new imidazolone-based scaffolds for a variety of applications. For example, imidazolone derivatives are being investigated as potential anti-inflammatory and analgesic agents. nih.gov Furthermore, imidazolone-incorporated amino acid derivatives have shown promise as anti-cancer agents. ekb.eg The ability to functionalize the this compound core at various positions allows for the fine-tuning of its properties, paving the way for its use in areas such as:
Medicinal Chemistry: As a core structure for the development of new therapeutic agents. nih.govresearchgate.net
Materials Science: In the design of novel polymers, ionic liquids, and functional materials. capes.gov.br
Catalysis: As ligands for metal catalysts or as organocatalysts themselves. rsc.orgnih.gov
Interdisciplinary Research Integrating Imidazolone Chemistry with Other Scientific Domains
The future of this compound chemistry lies in its integration with other scientific disciplines. Collaborations between organic chemists, materials scientists, biologists, and computational scientists are essential for unlocking the full potential of this versatile molecule.
In materials science, imidazolium-based ionic liquids, which are structurally related to imidazolones, are being grafted onto solid surfaces to create materials with enhanced properties, such as improved wettability and catalytic activity. rsc.org In medicinal chemistry, the imidazole scaffold is a key component in many clinically approved drugs and continues to be a focus for the discovery of new therapeutic agents targeting a range of diseases. nih.gov The catalytic activity of the imidazole group is also of fundamental importance in biochemistry, where it plays a crucial role in enzyme function. rsc.orgyoutube.com This interdisciplinary approach will undoubtedly lead to the discovery of novel applications for this compound and its derivatives in fields ranging from drug discovery to advanced materials.
Q & A
Q. What experimental protocols are recommended for synthesizing 1-methyl-3-phenylimidazol-2-one, and how do reaction conditions influence yield?
Methodological Answer: Synthesis of this compound typically involves cyclocondensation or multicomponent reactions. For example:
- Cyclocondensation Approach : Reacting resorcinol derivatives with substituted imidazolones under acidic catalysis (e.g., HCl or acetic acid) at 80–100°C for 6–12 hours. Yields range from 60–85% depending on stoichiometry and solvent polarity .
- Multicomponent Reactions : Combining phenylhydrazine, ethyl acetoacetate, and acetic acid under reflux, followed by recrystallization (ethanol) and purity validation via TLC (toluene/ethyl acetate/water solvent system) .
Q. Key Considerations :
- Solvent choice (polar aprotic solvents enhance cyclization).
- Catalytic acid strength (weaker acids reduce side products).
- Temperature control to avoid decomposition.
Table 1 : Synthesis Method Comparison
| Method | Conditions | Yield (%) | Purity Validation | Reference |
|---|---|---|---|---|
| Cyclocondensation | HCl, 90°C, 8 hrs | 78 | NMR, X-ray diffraction | |
| Multicomponent | Acetic acid, reflux | 65 | TLC, melting point |
Q. What analytical techniques are most effective for characterizing this compound’s structural and electronic properties?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths, angles, and crystal packing. For example, SC-XRD at 100 K revealed a planar imidazolone ring with a mean C–C bond length of 1.39 Å and intermolecular hydrogen bonding (N–H···O) stabilizing the lattice .
- NMR Spectroscopy : H NMR in DMSO-d6 shows distinct peaks for methyl (δ 2.8 ppm) and phenyl protons (δ 7.2–7.5 ppm). C NMR confirms carbonyl (C=O) at δ 165 ppm .
- FT-IR Spectroscopy : Strong absorption at 1710 cm (C=O stretch) and 3100 cm (aromatic C–H) .
Table 2 : Crystallographic Data (SC-XRD)
| Parameter | Value | Reference |
|---|---|---|
| Space group | P/c | |
| R factor | 0.033 | |
| Intermolecular H-bond | 2.89 Å (N–H···O) |
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in regioselective transformations?
Methodological Answer:
- Kinetic vs. Thermodynamic Control : Use time-resolved H NMR to monitor intermediates. For example, in Pinner reactions, the imidazolone nitrogen acts as a nucleophile, attacking electrophilic carbonyl carbons. Steric hindrance from the phenyl group directs regioselectivity toward the less substituted position .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies. For instance, the energy barrier for N-alkylation is 12 kcal/mol lower than C-alkylation due to resonance stabilization .
Q. Experimental Design :
Conduct competitive reactions with isotopic labeling (C or N).
Compare experimental yields with computational predictions.
Q. What strategies resolve contradictions in reported data (e.g., conflicting solubility or reactivity profiles)?
Methodological Answer:
- Systematic Variability Analysis :
- Solubility Discrepancies : Test solubility in DMSO, THF, and chloroform under controlled humidity (e.g., 25°C, 40% RH). Note that hygroscopicity may artificially inflate solubility in polar solvents .
- Reactivity Conflicts : Reproduce reactions using standardized conditions (e.g., inert atmosphere, anhydrous solvents). For example, discrepancies in alkylation yields may arise from trace water acting as a proton source .
Case Study : A 2023 study found this compound’s solubility in DMSO varied by 15% across labs due to improper drying. Replicating protocols under N atmosphere resolved the issue .
Q. How can computational methods predict and optimize this compound’s applications in catalysis or supramolecular chemistry?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model host-guest interactions in supramolecular systems. For example, MD trajectories reveal preferential binding of the phenyl group to hydrophobic cavities (e.g., cyclodextrins) .
- Docking Studies : Screen imidazolone derivatives as enzyme inhibitors (e.g., COX-2). Use AutoDock Vina to calculate binding affinities, prioritizing compounds with ΔG < −8 kcal/mol .
Q. Validation Steps :
Compare simulated binding poses with SC-XRD data of co-crystals.
Corrogate computational results with in vitro enzymatic assays.
Q. What advanced techniques characterize electronic properties (e.g., charge distribution or redox behavior) of this compound?
Methodological Answer:
- Cyclic Voltammetry (CV) : Measure redox potentials in acetonitrile (0.1 M TBAPF6). The compound shows quasi-reversible oxidation at +1.2 V (vs. Ag/AgCl), attributed to the imidazolone ring .
- UV-Vis Spectroscopy : Analyze π→π* transitions (λ = 265 nm in ethanol) and solvatochromic shifts to estimate dipole moments .
Table 3 : Electronic Properties
| Technique | Key Observation | Reference |
|---|---|---|
| CV | E = +1.2 V | |
| UV-Vis | ε = 12,500 Mcm |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
